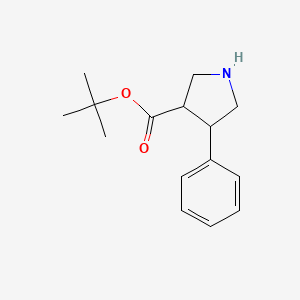

Tert-butyl 4-phenylpyrrolidine-3-carboxylate

Description

Tert-butyl 4-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a phenyl group at the 4-position of the pyrrolidine ring and a tert-butyl ester moiety at the 3-position. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.4 g/mol . This compound is primarily utilized in pharmaceutical research and organic synthesis as an intermediate, leveraging the tert-butyl ester group as a protective moiety for carboxylic acids during multi-step reactions. The phenyl substituent contributes to steric bulk and modulates electronic properties, influencing reactivity and interaction with biological targets.

Key properties include:

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 4-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3 |

InChI Key |

PWKLLLMGZOWOCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a neurokinin-1 (NK1) receptor antagonist, it binds to the NK1 receptor, inhibiting its activity and thereby reducing the effects of substance P, a neuropeptide involved in pain and inflammation . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electronic Effects: The trifluoromethyl group in the dihydropyridine analog (C₁₇H₂₀F₃NO₂) introduces strong electron-withdrawing properties, enhancing metabolic stability compared to the phenyl group in the target compound .

- Reactivity: The amino group in C₁₅H₂₂N₂O₂ increases nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation), unlike the ester group in the target compound .

- Steric Effects : The tert-butyl ester in the target compound provides steric hindrance, slowing hydrolysis compared to smaller esters (e.g., methyl or ethyl).

Key Observations :

Key Observations :

- Bioavailability : Trifluoromethyl groups () enhance lipophilicity and blood-brain barrier penetration, making them valuable in central nervous system (CNS) drug design.

Biological Activity

Tert-butyl 4-phenylpyrrolidine-3-carboxylate (TBPPC) is a chiral compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant case studies related to TBPPC.

Chemical Structure and Properties

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butyl ester, contributing to its unique chemical reactivity and biological activity.

TBPPC exhibits its biological effects primarily through interactions with specific molecular targets, including receptors and enzymes. The following mechanisms have been identified:

- Receptor Antagonism : TBPPC has been studied as a potential neurokinin-1 (NK1) receptor antagonist, which may provide therapeutic benefits for conditions such as nausea, depression, and anxiety by inhibiting the action of substance P, a neuropeptide involved in pain signaling and inflammation.

- Enzyme Inhibition : It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to alterations in various biochemical pathways.

Biological Activity

The biological activity of TBPPC has been explored in various studies, indicating its potential in different therapeutic contexts:

- Neuroprotective Effects : In vitro studies have shown that TBPPC can protect astrocytes against toxicity induced by amyloid beta (Aβ) peptides. For instance, when treated with Aβ1-42, cell viability improved significantly with TBPPC compared to control groups .

- Antioxidant Properties : TBPPC has demonstrated moderate protective effects against oxidative stress induced by scopolamine in animal models. It reduced malondialdehyde (MDA) levels, indicating its potential as an antioxidant agent .

- Enzyme Interaction Studies : Research indicates that TBPPC can influence enzyme-substrate interactions and protein-ligand binding, which is crucial for drug design and development.

Study 1: Neuroprotective Activity Against Aβ

- Objective : To evaluate the protective effects of TBPPC on astrocytes exposed to Aβ1-42.

- Methodology : Astrocyte cultures were treated with Aβ1-42 alone or in combination with TBPPC.

- Findings : TBPPC significantly improved cell viability (62.98% vs. 43.78% in control), suggesting its protective role against Aβ-induced toxicity .

Study 2: Antioxidant Activity in Scopolamine Model

- Objective : To assess the antioxidant properties of TBPPC in vivo.

- Methodology : Rats were administered scopolamine, followed by treatment with TBPPC.

- Findings : TBPPC reduced MDA levels significantly compared to the scopolamine group, although not as effectively as galantamine .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.